molecular formula C6H7ClN2O B1274639 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride CAS No. 851973-08-5

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B1274639
CAS No.: 851973-08-5
M. Wt: 158.58 g/mol
InChI Key: GTXIUQFVBGZSJJ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

1,5-Dimethyl-1H-pyrazole+Thionyl chloride1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{1,5-Dimethyl-1H-pyrazole} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 1,5-Dimethyl-1H-pyrazole+Thionyl chloride→1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 1,5-dimethyl-1H-pyrazole-4-carboxylic acid and hydrogen chloride.

    Condensation Reactions: It can react with hydrazines or other nucleophiles to form pyrazole derivatives.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the initial synthesis of the compound.

    Amines, Alcohols, Thiols: Used in substitution reactions to form various derivatives.

    Water: Used in hydrolysis reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Formed by hydrolysis.

Scientific Research Applications

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Pyrazole derivatives synthesized from this compound have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.

    Material Science: It is used in the synthesis of materials with specific electronic or optical properties.

    Biological Research: The compound and its derivatives are studied for their biological activities and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
  • 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride
  • 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is unique due to its specific substitution pattern on the pyrazole ring. This substitution pattern can influence the reactivity and properties of the compound, making it suitable for specific applications in organic synthesis and medicinal chemistry. The presence of the carbonyl chloride group also provides a versatile functional group for further chemical modifications.

Properties

IUPAC Name

1,5-dimethylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXIUQFVBGZSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390245
Record name 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851973-08-5
Record name 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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